BENGHE Foundational & Exploratory

Check Availability & Pricing

commercial availability of high-purity
Hafnium(lV) n-butoxide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest
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An In-depth Technical Guide to the Commercial Availability of High-Purity Hafnium(1V) n-
butoxide

Introduction

Hafnium(lV) n-butoxide, with the chemical formula CisH3zeHfO4 and CAS Number 22411-22-9,
Is a metal-organic precursor of significant interest in the fields of materials science and
semiconductor manufacturing.[1] Its primary utility lies in its role as a volatile source of hafnium
for the deposition of hafnium oxide (HfOz2) thin films. These films are critical components in
modern electronics, serving as high-k dielectric materials that enable the continued
miniaturization of transistors in advanced integrated circuits.[2][3][4][5]

The transition from traditional silicon dioxide to high-k dielectrics like HfO2 was a pivotal
moment in semiconductor technology, allowing for the creation of smaller, faster, and more
power-efficient devices.[3][4][5] The quality of the precursor material directly impacts the
performance and reliability of these devices, making the commercial availability of high-purity
Hafnium(lV) n-butoxide a subject of critical importance for researchers and engineers. This
guide provides a comprehensive overview of the commercial landscape, purification and
characterization protocols, and essential handling considerations for this key chemical
precursor.

Part 1: The Commercial Landscape and Supplier
Analysis
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The market for Hafnium(lV) n-butoxide is intrinsically linked to the demand for advanced
semiconductor devices.[2][3] As the industry pushes towards smaller manufacturing nodes, the
requirement for exceptionally pure deposition precursors has intensified.[5][6] It is important to
note that hafnium itself is not mined directly but is obtained as a co-product from the refining of
zirconium, making the supply chain for hafnium compounds inherently complex.[6]

Leading Commercial Suppliers

A number of specialized chemical manufacturers supply Hafnium(lV) n-butoxide for research
and industrial applications. While many distributors exist, sourcing from primary manufacturers
is often preferable for ensuring batch consistency and accessing detailed analytical data. Key
suppliers in this space include:

Sigma-Aldrich (Merck): A major supplier offering various grades for research and
development.[7]

e American Elements: Produces a wide range of hafnium compounds and can provide high-
purity and custom-specified materials.[8]

o Gelest, Inc.: Specializes in silicones, organosilanes, and metal-organics for advanced
technology sectors.[9][10]

o Ereztech LLC: Focuses on organometallic and inorganic precursors for ALD, CVD, and other
material science applications.[1]

e Strem Chemicals: Known for providing high-purity inorganic and organometallic chemicals
for research.[11][12]

Purity Grades and Commercial Specifications

The term "high-purity” can be subjective and varies between suppliers. For applications in
electronics, metallic purity is paramount, with particular attention paid to zirconium (Zr) content,
an element chemically similar to hafnium and its most common impurity. The specifications
below represent typical offerings and highlight the importance of verifying purity for the
intended application.
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Supplier

Product
Identifier

Stated Purity

Form

Key
Consideration
s

Sigma-Aldrich

667943

99%

Liquid

Purity statement
often excludes
zirconium
content, which

can be up to 1%.

[7]

American

Elements

Hafnium(lV) n-
butoxide

Research &

custom grades

Liquid

Offers production
to various
standards,
including high-
purity grades.[8]

Gelest, Inc.

AKH325.1

>95%

Liquid

Contains a
notable
percentage of
Zirconium n-
butoxide (<3%).
[10]

Ereztech LLC

HF1229

99% (Assay)

Liquid

Provides detailed
safety and
handling

information.[1]

Table 1: Comparison of Commercially Available Hafnium(lV) n-butoxide Specifications.

Part 2: Synthesis, Purification, and Quality

Assurance

Given the variability in commercial products and the stringent purity requirements for many

applications, in-house synthesis and/or purification is a common practice in both academic and

industrial research labs.[12] This approach provides ultimate control over precursor quality,

ensuring reproducibility in sensitive deposition processes.
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Synthesis Rationale and Common Pathways

The primary motivation for laboratory synthesis is to eliminate batch-to-batch inconsistencies
and achieve purity levels that may not be commercially available or are prohibitively expensive.
[12] Two prevalent synthesis routes are the alcoholysis of hafnium amides and the reaction of
hafnium tetrachloride with alcohol in the presence of a base.[11][13] The latter is often chosen

for its more economical starting materials.[13]

Reactants

Hafnium(IV) Chloride (HfCla) n-Butanol (n-BuOH) Base (e.g., NHs)

Pro¢
\

Reaction in Anhydrous Solvent
(e.g., Toluene)

\

Filtration to Remove Salt Byproduct
(e.g., NHa4ClI)

Vacuum Distillation

roducts
\

Crude Hf(OBu)4 Solution High-Purity Hf(OBu)a
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Caption: A typical synthesis workflow for Hafnium(lV) n-butoxide.

Experimental Protocol: Purification by Vacuum
Distillation
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Vacuum distillation is the most effective method for purifying volatile metal alkoxides,
separating the desired product from non-volatile impurities.[11][12][13][14]

Causality: This process works because Hafnium(lV) n-butoxide has a lower boiling point
under reduced pressure than potential contaminants like salt byproducts, oligomerized species,
or decomposition products. Performing the distillation under an inert atmosphere is critical
because the compound is highly susceptible to hydrolysis upon contact with moisture, which
would lead to the formation of non-volatile hafnium oxides and hydroxides.[1][15]

Step-by-Step Methodology:

System Preparation: All glassware must be rigorously dried in an oven (e.g., at 120°C for >4
hours) and assembled while hot under a flow of dry, inert gas (Argon or Nitrogen). The
procedure should be carried out using a Schlenk line or within an inert atmosphere glovebox.
[12]

Apparatus Setup: Assemble a short-path distillation apparatus. Place the crude Hafnium(lV)
n-butoxide in the distillation flask.

Evacuation: Slowly and carefully apply a vacuum to the system, ensuring all joints are well-
sealed. A vacuum of approximately 50 mTorr is typically effective.[11][12]

Heating: Gently heat the distillation flask using a heating mantle. The temperature required
will depend on the vacuum level.

Collection: The pure, colorless liquid product will distill and collect in the receiving flask,
which should be cooled (e.g., with an ice bath) to ensure efficient condensation.[11][12][13]

Completion and Storage: Once the distillation is complete, backfill the system with inert gas
before dismantling. The purified product should be stored in a sealed container under an
inert atmosphere.

Self-Validating Quality Control Workflow

Verifying the purity of the final product is a non-negotiable step. Impurities can act as catalysts
or inhibitors in deposition reactions, leading to unpredictable film growth and defective
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materials.[13] A multi-technique approach ensures a comprehensive assessment of both
organic and inorganic purity.

Analytical Techiiques
1H and 3C NMR Spectroscopy ICP-MS or ICP-OES ‘ Karl Fischer Titration
/ Purity Vali%alion \
Confirms Structure Quantifies Metallic Impurities Measures Water Content
Identifies Organic Impurities (esp. Zr, Cl) (Hydrolysis Check)

T £
- 1 -
Sample Certified for Use

Click to download full resolution via product page
Caption: A self-validating workflow for precursor quality control.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural
confirmation and is highly sensitive to organic impurities or residual solvents.[11][12][13]

 Inductively Coupled Plasma (ICP) Analysis: Essential for quantifying trace metal
contaminants. For electronic applications, Zr levels should ideally be below 0.5%.

o Karl Fischer Titration: The gold standard for determining water content, ensuring the
precursor has not undergone hydrolysis.

Part 3: Application and Safety Considerations
Safe Handling and Storage
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Hafnium(lV) n-butoxide is a hazardous chemical that requires careful handling. It is classified
as a flammable liquid that can cause serious eye damage and skin irritation.[1][9]

Experimental Protocol: Safe Handling

e Engineering Controls: Always handle the material in a well-ventilated chemical fume hood or
an inert atmosphere glovebox.[9][10] Emergency eyewash stations and safety showers must
be immediately accessible.[10]

o Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant
gloves (neoprene or nitrile), chemical safety goggles, and a flame-retardant lab coat.[1][9]
[10]

e Preventing Ignition: The material is flammable with a flash point of approximately 35°C
(95°F). Keep away from all sources of ignition, and use non-sparking tools and properly
grounded equipment to prevent static discharge.[9]

 Inert Atmosphere Handling: Due to its extreme moisture sensitivity, all transfers and handling
should be performed under a dry, inert atmosphere (N2 or Ar) to prevent decomposition.[12]

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from
heat and incompatible materials like water and strong oxidizing agents.[1][9]

Considerations for Thin Film Deposition

Hafnium(lV) n-butoxide is a preferred precursor for Chemical Vapor Deposition (CVD) and
Atomic Layer Deposition (ALD) of HfO:z films due to its relatively high volatility and ability to
decompose cleanly to form the oxide.[15]

Key Precursor Properties

Need HfO: Thin Film? a{ Sufficient Volatility? }ﬁ% Thermally Stable? }&ﬁ High Purity (>99.9%)?

No

Use Hf(OBu)4

No Select Alternative Precursor
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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hafnium-iv-n-butoxide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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